3-(Benzylamino)pentanoic acid
Overview
Description
3-(Benzylamino)pentanoic acid is an organic compound with the molecular formula C12H17NO2.
Mechanism of Action
Target of Action
It is structurally similar to 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid , which is used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo click reaction with norbornene-functionalized peptides to form hydrogels that are useful for 3D cell culture .
Mode of Action
Based on its structural similarity to 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid , it may interact with its targets through inverse electron demand Diels-Alder cycloaddition reactions . The compound could react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .
Biochemical Pathways
Compounds with similar structures, such as α-lipoic acid (ala), have been shown to be involved in various pathways, including antioxidant and non-antioxidant characteristics of the compound .
Pharmacokinetics
Α-lipoic acid (ala), a structurally similar compound, has been studied for its multiple metabolic forms and differences in kinetics .
Result of Action
Similar compounds like α-lipoic acid (ala) have been shown to have pleiotropic effects, including antioxidant and non-antioxidant characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pentanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as a pentanoic acid derivative. One common method is the reductive amination of 3-oxopentanoic acid with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials .
Comparison with Similar Compounds
3-(Benzylamino)pentanoic acid can be compared with other similar compounds, such as:
3-(Aminomethyl)pentanoic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.
3-(Phenylamino)pentanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.
3-(Benzylamino)butanoic acid: Has a shorter carbon chain, affecting its solubility and interaction with molecular targets .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(benzylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSODENPZPJPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630174 | |
Record name | 3-(Benzylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126946-59-6 | |
Record name | 3-(Benzylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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